molecular formula C20H26ClFN2O2S B4837082 1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride

1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride

Cat. No. B4837082
M. Wt: 412.9 g/mol
InChI Key: NSAZWPCAFDNVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride, also known as FPSP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride is not fully understood, but it is thought to act as a modulator of the dopamine and serotonin systems in the brain. This may contribute to its potential therapeutic effects on neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride can have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the modulation of neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride, including further studies of its effects on neurological disorders, its potential use as an anti-inflammatory agent, and its potential as a therapeutic agent for cancer. Additionally, there is a need for further research on the safety and toxicity of this compound in order to fully understand its potential as a therapeutic agent.

Scientific Research Applications

1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and inflammation. In particular, this compound has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-propylphenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2S.ClH/c1-2-4-17-7-9-20(10-8-17)26(24,25)23-13-11-22(12-14-23)16-18-5-3-6-19(21)15-18;/h3,5-10,15H,2,4,11-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAZWPCAFDNVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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